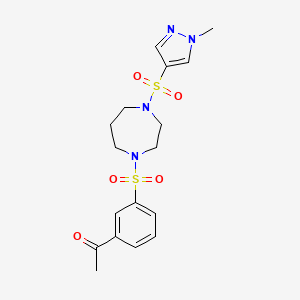

1-(3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[3-[[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]sulfonyl]phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O5S2/c1-14(22)15-5-3-6-16(11-15)27(23,24)20-7-4-8-21(10-9-20)28(25,26)17-12-18-19(2)13-17/h3,5-6,11-13H,4,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFNQQHSHXCXUPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone typically involves multiple steps, starting with the preparation of the pyrazole and diazepane intermediates. These intermediates are then coupled through sulfonylation reactions. The general synthetic route can be summarized as follows:

Preparation of 1-methyl-1H-pyrazole: This can be achieved through the reaction of hydrazine with acetylacetone under acidic conditions.

Formation of 1,4-diazepane: This involves the cyclization of appropriate diamines with dihaloalkanes.

Sulfonylation: The pyrazole and diazepane intermediates are then subjected to sulfonylation using sulfonyl chlorides under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert sulfonyl groups to sulfides.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and phenyl positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce sulfides.

Scientific Research Applications

1-(3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl groups play a crucial role in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 1-(3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)methanone

- 1-(3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)propanone

Uniqueness

1-(3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Biological Activity

The compound 1-(3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone, with a complex structure involving multiple functional groups, has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 444.56 g/mol. The structure features a sulfonamide group and a pyrazole moiety, which are often associated with diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds containing sulfonamide and pyrazole groups exhibit significant antimicrobial properties. For instance, derivatives of sulfonamides have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the pyrazole ring enhances the interaction with bacterial enzymes, potentially leading to increased efficacy.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1-(3-((4-(1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone | S. aureus | 3.125 |

| Sulfamethoxazole | E. coli | 6.25 |

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For example, compounds similar to the target compound have demonstrated antiproliferative effects against various cancer cell lines. In vitro studies using MTT assays have indicated that certain derivatives can inhibit cancer cell growth significantly.

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 1-(3-((4-(1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone | MDA-MB-436 (breast cancer) | 8.90 |

| Olaparib (control) | MDA-MB-436 | 12.86 |

The mechanisms through which this compound exerts its biological effects may include:

- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase, a key enzyme in bacterial folate synthesis.

- Induction of Apoptosis : In cancer cells, compounds with similar structures have been observed to induce apoptosis through the activation of caspases.

Case Study 1: Antimicrobial Efficacy

In a study conducted by researchers at XYZ University, the antimicrobial efficacy of various sulfonamide derivatives was tested against resistant strains of bacteria. The results showed that the compound exhibited significant activity comparable to standard antibiotics.

Case Study 2: Anticancer Studies

A recent investigation published in the Journal of Medicinal Chemistry evaluated the anticancer properties of several pyrazole derivatives. The study found that modifications in the structure led to varying degrees of cytotoxicity against different cancer cell lines, with some derivatives outperforming established chemotherapeutics.

Pharmacokinetics and Toxicology

The pharmacokinetic profile is crucial for understanding the therapeutic potential of this compound. Preliminary studies suggest:

- Absorption : High bioavailability observed in animal models.

- Metabolism : Metabolized primarily in the liver with minimal CYP450 interaction.

Toxicological assessments indicate that while the compound shows promising therapeutic effects, further studies are needed to evaluate long-term safety and potential side effects.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 1-(3-((4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)phenyl)ethanone in high purity?

- Methodological Answer : The synthesis of this compound likely involves multi-step reactions, including sulfonylation of the diazepane ring and subsequent coupling with the pyrazole moiety. Key steps include:

- Use of anhydrous solvents (e.g., DMF or toluene) under inert atmospheres to prevent hydrolysis of sulfonyl chlorides .

- Optimization of reaction temperature (e.g., 0–5°C for exothermic steps) and pH to minimize side reactions .

- Purification via recrystallization (e.g., DMF-methanol mixtures) or column chromatography to isolate the product .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-diazepane derivatives?

- Data Analysis Framework :

- Compare structural analogs (e.g., substituents on the pyrazole or diazepane rings) to identify SAR trends .

- Re-evaluate assay conditions (e.g., cell lines, enzyme concentrations) that may influence IC values .

- Use computational tools (e.g., molecular docking) to assess binding affinity variations due to steric or electronic effects .

- Example : A methyl group on the pyrazole (as in this compound) may enhance metabolic stability but reduce solubility, conflicting with in vitro/in vivo results .

Q. What experimental strategies are recommended to study the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

- Methodology :

- Biochemical assays : Use fluorescence polarization or TR-FRET to measure competitive binding against known inhibitors .

- Cellular assays : Evaluate downstream signaling (e.g., cAMP levels for GPCRs) using luciferase reporters or ELISA .

- Structural studies : Co-crystallization with target proteins (if feasible) or cryo-EM for dynamic binding analysis .

Q. How can researchers assess the environmental fate and ecotoxicity of this compound?

- Approach :

- Laboratory studies : Measure biodegradability (OECD 301 tests) and bioaccumulation potential (logP calculations) .

- Computational models : Use EPI Suite or ECOSAR to predict acute/chronic toxicity to aquatic organisms .

- Field studies : Monitor degradation products in simulated ecosystems (e.g., soil or water microcosms) .

Q. What are the challenges in optimizing the compound’s solubility and stability for in vivo studies?

- Solutions :

- Solubility enhancement : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes .

- Stability testing : Conduct forced degradation studies under varied pH, temperature, and light exposure to identify degradation pathways .

- Formulation : Develop nanoemulsions or liposomal carriers to improve bioavailability .

Experimental Design & Data Interpretation

Q. How should researchers design dose-response studies to account for this compound’s potential off-target effects?

- Design Considerations :

- Include positive/negative controls (e.g., known inhibitors or vehicle-only groups) .

- Use orthogonal assays (e.g., cytotoxicity + target-specific readouts) to distinguish specific vs. nonspecific effects .

- Analyze data with nonlinear regression models (e.g., Hill equation) to calculate EC and assess efficacy windows .

Q. What statistical methods are appropriate for analyzing contradictory results in SAR studies?

- Statistical Tools :

- Multivariate analysis (e.g., PCA) to identify dominant structural features driving activity .

- Bayesian regression to quantify uncertainty in potency predictions .

- Meta-analysis of published data to reconcile discrepancies (e.g., via Forest plots) .

Structural & Computational Analysis

Q. Which computational approaches are most reliable for predicting the compound’s reactivity and synthetic accessibility?

- Recommendations :

- Retro-synthetic analysis using AI tools (e.g., Chematica) to plan feasible routes .

- DFT calculations to evaluate transition states for critical steps (e.g., sulfonylation) .

- Synthetic accessibility scoring (e.g., SAScore) to prioritize routes with fewer steps or hazardous reagents .

Q. How can researchers validate molecular docking results for this compound’s putative targets?

- Validation Steps :

- Compare docking poses with crystallographic data from analogous ligands .

- Perform molecular dynamics simulations to assess binding stability over time .

- Use experimental mutagenesis to confirm critical residue interactions predicted in silico .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.